molecular formula C27H26N2O6S2 B5906919 N,N'-[METHYLENEBIS(4,5-DIMETHOXY-2,1-PHENYLENE)]DI(2-THIOPHENECARBOXAMIDE)

N,N'-[METHYLENEBIS(4,5-DIMETHOXY-2,1-PHENYLENE)]DI(2-THIOPHENECARBOXAMIDE)

Cat. No.: B5906919
M. Wt: 538.6 g/mol
InChI Key: CLGJLXRBUDABBI-UHFFFAOYSA-N
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Description

N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, dimethoxy groups, and thiophene carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) typically involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) is unique due to its combination of methylene bridges, dimethoxy groups, and thiophene carboxamide functionalities. This unique structure imparts specific electronic, optical, and chemical properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2-[[4,5-dimethoxy-2-(thiophene-2-carbonylamino)phenyl]methyl]-4,5-dimethoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S2/c1-32-20-12-16(18(14-22(20)34-3)28-26(30)24-7-5-9-36-24)11-17-13-21(33-2)23(35-4)15-19(17)29-27(31)25-8-6-10-37-25/h5-10,12-15H,11H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJLXRBUDABBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NC(=O)C3=CC=CS3)OC)OC)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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